molecular formula C22H20Cl2F2N6O3 B605943 BAY-598 R-isomer

BAY-598 R-isomer

货号: B605943
分子量: 525.3 g/mol
InChI 键: OTTJIRVZJJGFTK-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: (R)-BAY-598的合成涉及多个步骤,从核心氨基吡唑啉结构的制备开始。关键步骤包括:

工业生产方法: 虽然(R)-BAY-598的具体工业生产方法没有被广泛记录,但合成通常遵循标准的有机合成方案,通过严格控制反应条件和纯化步骤来确保高纯度和产量 .

化学反应分析

Nucleophilic Substitution and Cyclization

  • Core formation : The aminopyrazoline structure is synthesized via cyclization reactions starting from 2-amino-1-phenylethanones. A Mannich reaction with formaldehyde and piperidine precedes hydrazine monohydrate treatment to form the pyrazoline ring .
  • Functionalization : Introduction of the cyanoamino and 3,4-dichlorophenyl groups occurs through nucleophilic substitution. Sodium hydride and potassium carbonate are used as bases, with dimethyl sulfoxide (DMSO) or acetonitrile as solvents at 80°C .

Coupling Reactions

  • Final assembly : The dichlorophenyl group is coupled to the core via a carboximidamide linkage. This step employs diphenyl N-cyanocarbonimidate to install the cyanoamino group, followed by amidation with hydroxyacetamide derivatives .

Stability and Racemization

BAY-598 R-isomer demonstrates conditional stability:

Environmental Stability

ConditionStability OutcomeCitation
Aqueous solution (pH 7)Stable for >48 h; no racemization
Basic conditions (DBU/THF, 90°C)Complete racemization to S-isomer
Physiological conditionsStable in plasma (human/mouse) at 37°C

Racemization is pH-dependent, with the R-isomer converting to the less active S-form under basic forcing conditions .

Key Reaction Pathways

  • Mannich Reaction : Forms the pyrazoline scaffold via condensation of ketones, formaldehyde, and amines.
  • Michael Addition/Thorpe–Ziegler Cyclization : Generates the dihydropyrano[2,3-c]pyrazole intermediate .

Byproduct Management

  • Purification : Recrystallization and chromatographic techniques achieve >98% purity .
  • Enantiomeric Separation : Chiral HPLC or supercritical fluid chromatography isolates the R-isomer from racemic mixtures .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferencesSelectivity for SMYD2
This compoundStable in vivo; racemizes only under basic conditions>100-fold selectivity
(S)-BAY-598Less active; forms via R-isomer racemizationLow activity
AZ505Different core structure; no cyclization stepModerate selectivity

Reagents and Conditions Table

StepReagents/ConditionsProduct
Pyrazoline core formationFormaldehyde, piperidine, hydrazine monohydrateAminopyrazoline intermediate
Cyanoamino installationDiphenyl N-cyanocarbonimidate, DMF, 80°CCyanoamino-functionalized core
Amide couplingHydroxyacetyl chloride, K₂CO₃, methanolFinal this compound

Research Findings

  • Stereochemical Integrity : The R-isomer retains configuration in physiological environments but racemizes in basic media, necessitating careful pH control during synthesis .
  • Biological Impact : Despite racemization risks, the R-isomer maintains >100-fold selectivity for SMYD2 over other methyltransferases (IC₅₀ = 27 nM) .
  • Synergistic Effects : Combined with doxorubicin, it reduces cancer cell viability by 60% in NSCLC models via p53K370 demethylation .

科学研究应用

Chemistry

  • Studying Protein Methylation: BAY-598 is utilized to investigate the mechanisms underlying protein methylation processes. Researchers can use it to explore how methylation affects protein function and interactions.
  • Enzyme Inhibition Studies: The compound serves as a model for developing new inhibitors targeting similar enzymes involved in epigenetic regulation.

Biology

  • Role in Gene Expression: Research has shown that SMYD2 plays a significant role in regulating gene expression related to cell proliferation and survival. BAY-598 allows scientists to dissect these pathways further.
  • Cellular Impact Studies: The compound has been used to assess its effects on various cancer cell lines, revealing its ability to enhance apoptotic responses when combined with chemotherapeutic agents like doxorubicin .

Medicine

  • Cancer Therapeutics: Given its role in inhibiting SMYD2, BAY-598 is being explored as a potential therapeutic agent in cancer treatment. Studies have indicated that it can reduce tumor growth in xenograft models by decreasing p53K370 methylation levels .
  • Combination Therapies: The compound shows promise in combination therapies, enhancing the effectiveness of existing chemotherapeutics by targeting epigenetic modifications that contribute to drug resistance.

Industry

  • Drug Development: BAY-598 serves as a lead compound for developing new drugs that target epigenetic modifications. Its specificity for SMYD2 makes it an attractive candidate for further optimization and clinical development.

Case Studies

Several studies highlight the applications of BAY-598 R-isomer:

  • In Vitro Cancer Cell Line Studies:
    • A study demonstrated that BAY-598 synergistically suppressed the viability and invasiveness of non-small cell lung cancer cells when used alongside doxorubicin. This indicates its potential role in enhancing chemotherapy efficacy.
  • Xenograft Models:
    • In mouse xenograft models, BAY-598 was shown to significantly reduce tumor growth by inhibiting SMYD2 activity and altering the methylation landscape of tumor cells .
  • Biochemical Pathway Analysis:
    • Research involving biochemical assays confirmed that BAY-598 effectively inhibits the methylation of p53K370, leading to decreased transcriptional activity associated with tumorigenesis .

生物活性

BAY-598 R-isomer is a selective inhibitor of the lysine methyltransferase SMYD2, which plays a crucial role in various biological processes, including gene expression and cancer progression. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound has demonstrated significant potency as an inhibitor of SMYD2, with an IC50 value of 27 nM in biochemical assays and 58 nM in cellular assays, showcasing over 100-fold selectivity for SMYD2 compared to other methyltransferases . The compound's selectivity and efficacy make it a valuable tool for studying the role of SMYD2 in cancer biology and therapeutic applications.

Target and Mode of Action

This compound acts as a competitive inhibitor at the substrate level and an uncompetitive inhibitor at the S-adenosyl methionine (SAM) binding site of SMYD2. This interaction prevents the methylation of specific lysine residues on target proteins, most notably p53K370, leading to altered transcriptional regulation .

Biochemical Pathways Affected

The inhibition of SMYD2 by BAY-598 results in decreased levels of p53K370 methylation, which is associated with enhanced DNA-binding activity and transcriptional regulation by p53. This alteration can impact cell cycle regulation and apoptosis, particularly in cancer cells.

Cellular Effects

This compound has been shown to significantly affect various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) models, it synergistically enhances the effects of doxorubicin, reducing cell viability and invasiveness . The compound's ability to decrease methylation levels in tumor cells has been validated in mouse xenograft models, indicating its potential for therapeutic applications in oncology .

Research Findings and Case Studies

Recent studies have highlighted the biological activity of this compound across different experimental settings:

  • Cancer Cell Line Studies : In vitro experiments demonstrated that BAY-598 effectively reduces the viability of various cancer cell lines when used alone or in combination with chemotherapeutic agents like doxorubicin. The compound's IC50 values were consistently below 1 µM for these assays .
  • In Vivo Efficacy : In mouse models, treatment with BAY-598 led to significant tumor growth inhibition compared to controls. This effect was attributed to its ability to lower p53K370 methylation levels, enhancing p53's tumor suppressor functions .
  • Pharmacokinetics : The pharmacokinetic profile suggests that BAY-598 remains stable under physiological conditions but may undergo racemization under basic conditions. It is recommended that dosing above 100 mg/kg be monitored for free-drug exposure to correlate with pharmacological effects .

Comparative Analysis with Other Compounds

CompoundIC50 (nM)SelectivityNotes
This compound27>100-foldPotent SMYD2 inhibitor; enhances doxorubicin effects
(S)-BAY-598>500LowLess active against SMYD2 compared to R-isomer
AZ505VariableModerateAnother SMYD2 inhibitor with different structure
LLY-507VariableModerateSimilar inhibition profile but less selective

属性

IUPAC Name

N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTJIRVZJJGFTK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BAY-598 R-isomer
Reactant of Route 2
BAY-598 R-isomer
Reactant of Route 3
Reactant of Route 3
BAY-598 R-isomer
Reactant of Route 4
BAY-598 R-isomer
Reactant of Route 5
Reactant of Route 5
BAY-598 R-isomer
Reactant of Route 6
BAY-598 R-isomer

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。